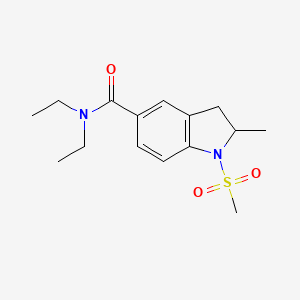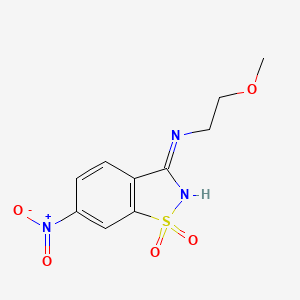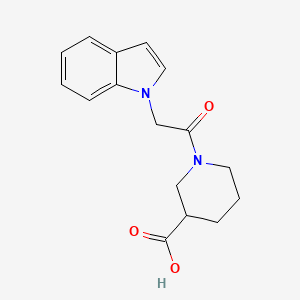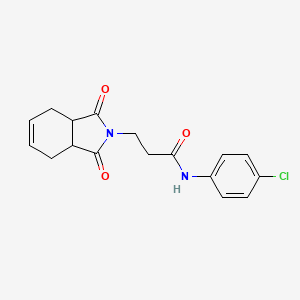
N,N-diethyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides, such as the one in your query, are known to represent a class of medicinally important compounds and chemical intermediates, which are extensively used in drug development . They often serve as versatile intermediates that pave ways toward achieving diverse bioactive heterocyclic compounds for future drug discovery and development .
Synthesis Analysis
The synthesis of similar arylsulfonamide-based dialkylated amide motifs has been achieved in improved yields using non-conventional amidation of p-tolylsulfonamide precursors . The series of targeted compounds were synthesized in good to excellent yields and subsequently purified by column chromatography where necessary .Molecular Structure Analysis
The structures of these compounds were substantiated based on the results of elemental analysis and spectroscopic data namely, FT-IR, 1 H-NMR, 13 C-NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the amidation of p-tolylsulfonamide precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as FT-IR, 1 H-NMR, 13 C-NMR and mass spectra .Wissenschaftliche Forschungsanwendungen
Synthesis of Hybrid Sulfonamide Carbamates
This compound serves as a precursor in the synthesis of novel hybrid sulfonamide carbamates. These hybrids are created by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate under specific conditions . The resulting compounds have shown potential in various fields, including medicinal chemistry, due to their unique structural properties.
Antimicrobial Activity
The synthesized sulfonamide carbamates exhibit antimicrobial activities. Certain derivatives, such as Ethyl ( {4- [ (5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)-carbamate, have demonstrated significant efficacy against tested bacteria . This application is crucial in the development of new antibiotics and understanding resistance mechanisms.
Molecular Docking Studies
Molecular docking studies are performed on the synthesized compounds to predict their interaction with biological targets. This is an essential step in drug discovery, providing insights into the binding affinities and modes of action of potential therapeutics .
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are conducted to understand the molecular interactions at a quantum level. These calculations help in predicting the stability, reactivity, and properties of the synthesized compounds .
Noncovalent Interaction Analysis
The study of noncovalent interactions, such as hydrogen bonding and van der Waals forces, is vital for understanding the supramolecular architecture of the compounds. This analysis contributes to the design of better pharmaceuticals and materials with desired properties .
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters of the compounds are predicted to assess their bioavailability and safety profiles. This is a critical component in evaluating the drug-likeness of new chemical entities .
Inhibition Prospects Against Targets
The compounds are evaluated for their inhibition prospects against various biological targets, including enzymes like dihydropteroate synthase, DNA topoisomerase, and viral proteins such as the SARS-CoV-2 spike protein. This application has implications for treating infectious diseases and designing antiviral agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-diethyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-16(6-2)15(18)12-7-8-14-13(10-12)9-11(3)17(14)21(4,19)20/h7-8,10-11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLEVGLBWVXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide](/img/structure/B6071904.png)




![4-chloro-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6071947.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6071954.png)

![1-({1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-1,4-diazepan-5-one bis(trifluoroacetate)](/img/structure/B6071969.png)
![3,3,3-trifluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6071977.png)
![methyl {6-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6072000.png)

![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)
![3-[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6072022.png)